molecular formula C8H7F3N2 B6162062 5-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine CAS No. 2091118-71-5

5-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine

Cat. No.: B6162062
CAS No.: 2091118-71-5
M. Wt: 188.1
InChI Key:
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Description

5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that contains a trifluoromethyl group attached to a pyrrolo[3,2-b]pyridine core.

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 3-Trifluoromethylpyridine
  • 4-(Trifluoromethyl)pyridine

Comparison: 5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to other trifluoromethyl-substituted pyridines, it exhibits higher stability and enhanced bioactivity, making it a valuable compound in various applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine involves the construction of the pyrrolo[3,2-b]pyridine ring system followed by the introduction of the trifluoromethyl group at the 5-position of the ring.", "Starting Materials": [ "2-cyanopyridine", "ethyl acetoacetate", "methylamine", "trifluoromethyl iodide", "sodium hydride", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2-cyanopyridine with ethyl acetoacetate in the presence of sodium hydride to form 2-ethyl-3-cyano-4-pyridone", "Step 2: Cyclization of 2-ethyl-3-cyano-4-pyridone with methylamine in the presence of acetic acid to form 5-methyl-1H-pyrrolo[3,2-b]pyridine", "Step 3: Bromination of 5-methyl-1H-pyrrolo[3,2-b]pyridine with bromine to form 5-bromo-1H-pyrrolo[3,2-b]pyridine", "Step 4: Reaction of 5-bromo-1H-pyrrolo[3,2-b]pyridine with trifluoromethyl iodide in the presence of a palladium catalyst to form 5-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine" ] }

CAS No.

2091118-71-5

Molecular Formula

C8H7F3N2

Molecular Weight

188.1

Purity

95

Origin of Product

United States

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